molecular formula C26H32NO10S B602041 N-Desacetyl-N-formyl Thiocolchicoside CAS No. 219547-29-2

N-Desacetyl-N-formyl Thiocolchicoside

Cat. No.: B602041
CAS No.: 219547-29-2
M. Wt: 550.61
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desacetyl-N-formyl Thiocolchicoside is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside. It is known for its muscle relaxant, anti-inflammatory, and analgesic properties. The compound is often used in research and development due to its unique chemical structure and biological activities .

Mechanism of Action

Target of Action

N-Desacetyl-N-formyl Thiocolchicoside primarily targets the GABA-A receptor . This receptor plays a crucial role in inhibitory neurotransmission, which is essential for maintaining a balance between neuronal excitation and inhibition in the central nervous system .

Mode of Action

The compound interacts with its target by selectively binding to the GABA-A receptor . It prevents muscle contractions by activating the GABA inhibitory motor pathway . This medication acts as a competitive GABA receptor antagonist and inhibits glycine receptors with similar potency as nicotinic acetylcholine receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in muscle spasms and a reduction in pain and inflammation .

Pharmacokinetics

this compound is usually administered orally or topically . It is metabolized in the liver and excreted in the urine . The compound has a half-life of approximately 17 hours, which means it remains in the body for a relatively long time . These properties impact the bioavailability of the compound and determine the dosage and frequency of administration.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and pain in the body by inhibiting the release of certain chemicals that cause inflammation . It also acts as a muscle relaxant by blocking the transmission of nerve impulses to the muscles, resulting in decreased muscle spasms .

Biochemical Analysis

Biochemical Properties

N-Desacetyl-N-formyl Thiocolchicoside plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desacetyl-N-formyl Thiocolchicoside typically involves multiple steps, starting from colchicineThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desacetyl-N-formyl Thiocolchicoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

N-Desacetyl-N-formyl Thiocolchicoside has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material and in the synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in muscle relaxation and anti-inflammatory treatments.

    Industry: Utilized in the development of new pharmaceuticals and chemical products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical modifications, which enhance its biological activity and selectivity. Its ability to selectively bind to GABA-A receptors and inhibit glycine receptors distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO10S/c1-34-24-17(36-26-23(33)22(32)21(31)18(10-28)37-26)8-12-4-6-15(27-11-29)14-9-16(30)19(38-3)7-5-13(14)20(12)25(24)35-2/h5,7-9,11,15,18,21-23,26,28,31-33H,4,6,10H2,1-3H3,(H,27,29)/t15-,18+,21+,22-,23+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTNEQNKAJFDDC-MSNGREAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747502
Record name N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219547-29-2
Record name N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(7S)-3-(b-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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